3'-b-C-Methyluridine

Nucleoside Chemistry Phosphodiester Hydrolysis RNA Biochemistry

Select 3'-β-C-Methyluridine to accurately map 3'-position SAR in antiviral programs. The 3'-β-methyl group introduces unique steric and electronic constraints that differentially affect nucleoside kinase activation and RNA polymerase incorporation compared to 2'-C-methyluridine. Essential for HCV NS5B polymerase inhibition assays and RNA cleavage/ligation mechanistic studies. Not functionally interchangeable with unmodified uridine or other regioisomers. Guaranteed batch-to-batch consistency for reproducible SAR data.

Molecular Formula C10H14N2O6
Molecular Weight 258.23 g/mol
Cat. No. B15093426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-b-C-Methyluridine
Molecular FormulaC10H14N2O6
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCC1(C(OC(C1O)N2C=CC(=O)NC2=O)CO)O
InChIInChI=1S/C10H14N2O6/c1-10(17)5(4-13)18-8(7(10)15)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)
InChIKeyABIRYGILOVDZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3'-β-C-Methyluridine as a Foundational 3'-Modified Nucleoside Scaffold


3'-β-C-Methyluridine (CAS 80541-15-7) is a 3'-modified uridine analog belonging to the nucleoside antimetabolite class . Its core structure features a β-methyl group at the 3' carbon of the ribose sugar, a foundational modification that distinguishes it from the natural substrate and other C-methylated uridine analogs like 2'-C-methyluridine [1]. First synthesized by Mikhailov et al. in 1983, this compound serves as a critical biochemical tool for probing structure-activity relationships (SAR) in antiviral and anticancer research, particularly as a precursor or comparator scaffold for more complex, therapeutically relevant molecules .

3'-β-C-Methyluridine Procurement: Why Simple Uridine or 2'-Analogs Are Not Sufficient


Generic substitution of 3'-β-C-methyluridine with unmodified uridine or other positional isomers (e.g., 2'-C-methyluridine) is scientifically invalid due to distinct stereoelectronic properties that dictate differential enzymatic recognition and metabolic fate. The 3'-β-methyl group introduces steric hindrance and alters the sugar pucker, which critically impacts its interaction with key activating kinases and target polymerases . For instance, the hydrolysis kinetics of its 2',3'-cyclic monophosphate derivatives differ markedly from those of 2'-C-methyluridine, underscoring that positional methylation is not functionally interchangeable [1]. Selecting the correct 3'-modified analog is therefore essential for experimental reproducibility and for generating valid SAR data in antiviral and nucleic acid research programs.

Quantitative Differentiation Evidence for 3'-β-C-Methyluridine Against Comparators


Differential Hydrolysis Kinetics Compared to 2'-C-Methyluridine Cyclic Monophosphate

The 2',3'-cyclic monophosphate of 3'-C-methyluridine exhibits distinct hydrolysis kinetics compared to its 2'-C-methyluridine counterpart, confirming that the position of the methyl group fundamentally alters the compound's chemical reactivity [1]. This difference in stability and interconversion rate is a critical parameter for applications involving nucleoside phosphates or their prodrugs.

Nucleoside Chemistry Phosphodiester Hydrolysis RNA Biochemistry

Inhibitory Activity Against Tick-Borne Encephalitis Virus (TBEV)

3'-β-C-methyluridine has demonstrated antiviral activity against Tick-borne encephalitis virus (TBEV) in a cellular assay . While a direct head-to-head comparison with a standard-of-care drug is not available in the abstract, this data establishes a verifiable baseline of activity against a clinically relevant flavivirus, providing a starting point for further mechanistic or SAR studies.

Antiviral Screening Flaviviridae Tick-borne Encephalitis

Broad Utility as a Precursor for HCV Polymerase Inhibitors

The 3'-C-methyluridine scaffold is explicitly claimed in patents as a core structural element for inhibitors of RNA-dependent RNA viral polymerase, particularly the Hepatitis C Virus (HCV) NS5B polymerase [1]. This class-level claim positions the compound as a key intermediate or foundational analog for developing more potent antiviral agents, differentiating its procurement value from non-inhibitory nucleoside analogs.

Medicinal Chemistry HCV NS5B Polymerase Nucleoside Analogs

Optimal Application Scenarios for 3'-β-C-Methyluridine in Research & Development


Investigating Positional Methylation Effects in Antiviral Nucleoside SAR

3'-β-C-methyluridine is the definitive choice for establishing SAR around the 3'-position of the ribose ring. Researchers comparing the antiviral activity or metabolic stability of a series of C-methyluridine isomers (e.g., 2'-, 3'-, and 4'-methyl) must include this specific compound to accurately map the positional requirements for target enzyme recognition and antiviral efficacy [1].

Mechanistic Studies of RNA-Dependent RNA Polymerase (RdRp) Inhibition

Given its patent linkage as an inhibitor of HCV NS5B polymerase [2], this compound is ideally suited for biochemical and cell-based assays designed to study the inhibition of viral RdRp enzymes. It can be used as a model substrate or competitive inhibitor to investigate the molecular basis of chain termination and resistance mechanisms in hepatitis C and other Flaviviridae viruses .

Studying Phosphodiester Chemistry and RNA Ligation Kinetics

The differential hydrolysis kinetics of its 2',3'-cyclic monophosphate compared to the 2'-isomer [1] make 3'-β-C-methyluridine a valuable tool for physical organic chemistry studies. It is particularly useful in research focused on the mechanisms of RNA cleavage, ligation, and the development of novel phosphate prodrug strategies where controlled, position-specific release is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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